4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine substituent at the para position of the phenol ring and an aminomethyl group at the ortho position, which is further substituted with a 3,5-difluorobenzyl moiety. This structure combines electron-withdrawing halogens (Br, F) with a polar aminomethyl linker, making it a candidate for applications in medicinal chemistry and materials science. The 3,5-difluorobenzyl group is notable for its use in agrochemical and pharmaceutical intermediates, as highlighted in the synthesis of related derivatives .
Properties
IUPAC Name |
4-bromo-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPLJEXKXPAVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCC2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 3,5-difluorobenzyl bromide with 4-bromo-2-hydroxybenzylamine under specific conditions . The reaction typically occurs in an organic solvent such as ether, with the presence of a base like potassium carbonate to facilitate the reaction . The mixture is stirred at room temperature for a specified period to ensure complete reaction .
Chemical Reactions Analysis
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a family of bromophenol derivatives with variations in the substituents on the benzylamino group or phenol ring. Key analogs identified in the literature include:
Table 1: Structural Comparison of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol and Analogs
Key Differences and Implications
In contrast, the 3,5-dimethylphenyl group in sc-495297 provides electron-donating methyl substituents, which may increase lipophilicity . Replacement of fluorine with chlorine in CAS 1021493-53-7 increases molecular weight and polarizability, which could affect solubility and receptor affinity .
Phenolic Ring Modifications: The presence of 3,5-dimethoxy groups in the compound from enhances steric bulk and electron density compared to the unsubstituted phenol in the target compound, possibly affecting reactivity in synthetic pathways .
Research Findings and Data Gaps
- Biological Activity: While direct biological data for the target compound are absent in the provided evidence, analogs like sc-495297 and CAS 1021493-53-7 are likely explored for receptor-binding applications due to their structural similarity to known bioactive phenethylamines (e.g., 2C-B derivatives) .
- Computational Insights : Density-functional theory (DFT) studies, such as those in and , could predict the electronic properties of these compounds, aiding in rational design .
Biological Activity
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, known by its CAS number 1223889-75-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
The molecular formula of this compound is C14H12BrF2NO, with a molecular weight of 328.15 g/mol. The compound features a bromine atom and two fluorine atoms, which may influence its biological activity by altering its interaction with biological targets.
Antiviral Properties
Recent studies have investigated the antiviral properties of compounds similar to this compound. For instance, research focused on pyridine-containing HIV-1 integrase inhibitors has shown that structural modifications can significantly enhance antiviral activity. While specific data on this compound's activity against HIV-1 is limited, the insights from related compounds suggest potential efficacy in inhibiting viral replication pathways .
Inhibition of Hypoxia-Inducible Factors
Another area of interest is the inhibition of hypoxia-inducible factor (HIF)-1α, which plays a crucial role in cellular adaptation to hypoxia. Compounds targeting HIF-1α have been shown to exhibit significant anti-cancer properties. Although direct studies on this compound are scarce, its structural analogs have demonstrated the ability to inhibit HIF-1α effectively .
Synthesis and Structure-Activity Relationship (SAR)
A notable study explored the synthesis of various derivatives of phenolic compounds for their biological activities. The results indicated that modifications at the phenylene core could lead to enhanced binding affinities and improved biological activities. The introduction of substituents like bromine and fluorine was found to be beneficial in increasing potency against specific targets .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | HIF-1α Inhibition | 0.19 |
| Compound B | HIV-1 Integrase Inhibition | 0.77 |
| This compound | TBD | TBD |
Table 1: Comparative Biological Activity of Related Compounds
The proposed mechanism for the biological activity of compounds similar to this compound often involves the modulation of enzyme activities critical for viral replication and tumor growth. By targeting specific proteins like integrases and transcription factors such as HIF-1α, these compounds can disrupt essential cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
